molecular formula C16H13F2N3O2S B2925675 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 902503-30-4

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2925675
CAS No.: 902503-30-4
M. Wt: 349.36
InChI Key: LWJIHRYRMURURS-UHFFFAOYSA-N
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Description

The compound “4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the difluoroanilino group suggests that this compound may have unique properties due to the presence of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a difluoroanilino group at the 4-position and methoxy groups at the 6 and 7 positions . The presence of these substituents could significantly influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the difluoroanilino and methoxy groups . The fluorine atoms in the difluoroanilino group are highly electronegative, which could make this group a site of nucleophilic attack . The methoxy groups could potentially undergo demethylation reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the difluoroanilino and methoxy groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Inhibitory Properties and Structural Activity Relationship

4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is structurally related to potent inhibitors of tyrosine kinase activity of the epidermal growth factor receptor (EGFR), like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Studies on similar compounds have shown an unusually steep structure-activity relationship, indicating that minor changes in substituents can significantly alter inhibitory potency. Some derivatives of these compounds demonstrate supra-additive effects, suggesting that certain combinations of substituents can induce a change in receptor conformation enhancing inhibitor potency (Bridges et al., 1996).

Quinazolinone Derivatives and Cardiotonic Activity

Quinazolinone derivatives, closely related to the compound , have been reported to exhibit significant cardiotonic activity. These compounds, including 2(1H)-quinazolinones, have shown potent inhibition of cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III), with some analogs demonstrating greater potency than amrinone, a reference cardiotonic agent. This highlights the potential of quinazolinone derivatives in the development of new cardiotonic drugs (Bandurco et al., 1987).

Binding Mode and Protein Kinase Inhibition

The binding mode of 4-anilinoquinazolines, structurally similar to this compound, has been elucidated through X-ray crystallographic studies. These inhibitors bind competitively at the ATP site of kinases such as cyclin-dependent kinase 2 (CDK2) and p38 kinase. The quinazoline ring system is oriented along the peptide strand linking the two domains of the protein, suggesting a general mechanism of action for this class of compounds in inhibiting kinase activity (Shewchuk et al., 2000).

Novel Synthesis Approaches

Research on quinazolinone derivatives, including compounds with similar structures to this compound, has led to the development of new synthetic methods. These methods provide efficient pathways for creating quinazolinone derivatives, potentially facilitating the discovery of new drugs with improved pharmacological profiles. The novel synthesis approaches offer insights into sustainable chemistry practices and highlight the versatility of quinazolinone derivatives in medicinal chemistry (Mizuno et al., 2007).

Future Directions

The study of new quinazoline derivatives is an active area of research, given the diverse biological activities of these compounds . This particular compound could potentially be studied for its biological activity and potential applications in medicine or other fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-difluoroaniline with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one followed by reduction of the nitro group to an amino group and subsequent cyclization to form the quinazoline-2-thione ring.", "Starting Materials": [ "3,4-difluoroaniline", "6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one in ethanol and water to form 4-(3,4-difluoroanilino)-6,7-dimethoxy-2-nitro-1H-quinazoline.", "Step 2: The nitro group is reduced to an amino group using sodium borohydride in ethanol and water.", "Step 3: The amino group is cyclized to form the quinazoline-2-thione ring using hydrochloric acid and sodium hydroxide in ethanol and water.", "Step 4: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] }

CAS No.

902503-30-4

Molecular Formula

C16H13F2N3O2S

Molecular Weight

349.36

IUPAC Name

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)

InChI Key

LWJIHRYRMURURS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC

solubility

not available

Origin of Product

United States

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